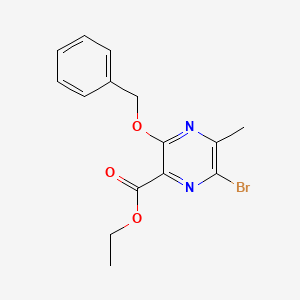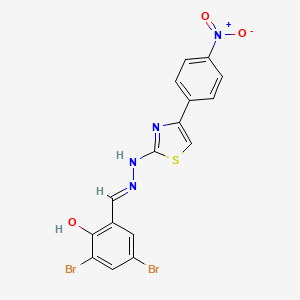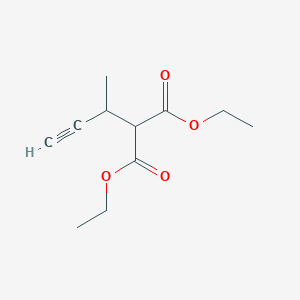
Diethyl but-3-yn-2-ylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate is an organic compound with the molecular formula C10H14O4 It is a derivative of propanedioic acid and is known for its unique structural features, which include an alkyne group and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method involves the reaction of diethyl malonate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides and bases such as sodium ethoxide are used for nucleophilic substitution.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学的研究の応用
1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to various effects.
類似化合物との比較
Similar Compounds
Diethyl propargylmalonate: Similar structure but lacks the 1-methyl group.
Diethyl 2-propynylmalonate: Another derivative with slight structural variations.
Uniqueness
1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its alkyne group allows for unique cycloaddition reactions, while the ester groups provide versatility in synthetic transformations.
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
diethyl 2-but-3-yn-2-ylpropanedioate |
InChI |
InChI=1S/C11H16O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h1,8-9H,6-7H2,2-4H3 |
InChIキー |
UQWBPWJCNQZGGH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C)C#C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


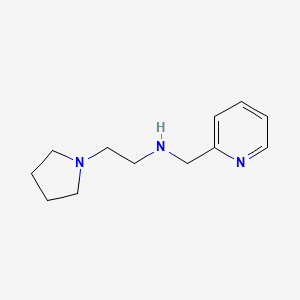


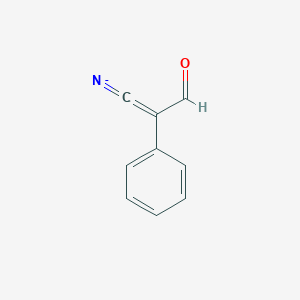
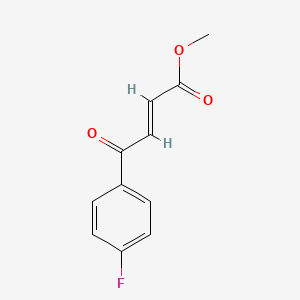
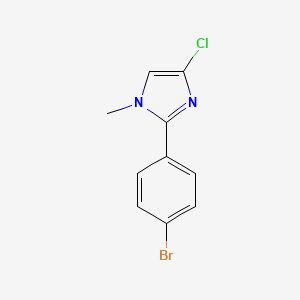
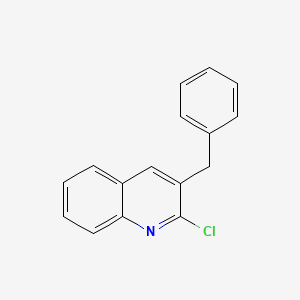

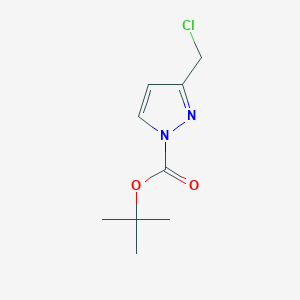
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
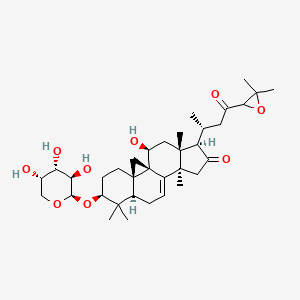
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
